Boc-D-Lys-OH Boc-D-Lys-OH
Brand Name: Vulcanchem
CAS No.: 106719-44-2
VCID: VC21537815
InChI: InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol

Boc-D-Lys-OH

CAS No.: 106719-44-2

Cat. No.: VC21537815

Molecular Formula: C11H22N2O4

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Lys-OH - 106719-44-2

CAS No. 106719-44-2
Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
IUPAC Name (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Standard InChI Key DQUHYEDEGRNAFO-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Chemical Identity and Structural Characteristics

Basic Identification

Boc-D-Lys-OH is identified by the CAS number 106719-44-2 and possesses the molecular formula C₁₁H₂₂N₂O₄ . This compound has several synonyms in scientific literature, including:

  • N2-Boc-D-lysine

  • Nalpha-Boc-D-lysine

  • Nalpha-(tert-Butoxycarbonyl)-D-lysine

  • (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Structural Features

The structure of Boc-D-Lys-OH consists of a D-lysine backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group. The compound retains a free ε-amino group on the lysine side chain and a free carboxylic acid group, making it a versatile building block for peptide synthesis. The D-configuration at the alpha carbon gives this compound its unique stereochemical properties that distinguish it from its L-isomer counterpart .

Chemical Properties

Table 1: Chemical Properties of Boc-D-Lys-OH

PropertyValueReference
Molecular FormulaC₁₁H₂₂N₂O₄
Molecular Weight246.30 g/mol
CAS Number106719-44-2
SMILES CodeOC(C@HCCCCN)=O
Optical Activity[α]²²ᴅ -24°, c = 0.5% in methanol
pKa3.92±0.21 (Predicted)

Physical Properties and Characteristics

Physical State and Appearance

Boc-D-Lys-OH typically appears as a white to yellow or light brown crystalline powder or solid at room temperature . Its physical appearance can vary slightly depending on the purity and manufacturing process.

Thermal Properties

Table 2: Physical and Thermal Properties of Boc-D-Lys-OH

PropertyValueReference
Physical StateWhite to yellow to brown powder or crystal
Melting Point198°C / 205-210°C
Boiling Point410.5±40.0°C (Predicted)
Flash Point202°C
Density1.113±0.06 g/cm³ (Predicted)
Vapor Pressure6.91E-08 mmHg at 25°C
Refractive Index-22° (C=2, MeOH)

Spectroscopic Properties and Structural Analysis

Spectral Characteristics

Synthesis and Preparation

General Synthetic Approaches

The synthesis of Boc-D-Lys-OH typically involves the protection of the α-amino group of D-lysine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A representative synthetic procedure described in the literature involves:

  • Dissolving D-lysine hydrochloride and sodium bicarbonate (NaHCO₃) in deionized water

  • Cooling the mixture in an ice-water bath

  • Adding a solution of (Boc)₂O in dioxane dropwise with stirring

  • Allowing the reaction to proceed at room temperature for 24 hours

  • Washing with diethyl ether, adjusting the pH to 2-3 with dilute hydrochloric acid

  • Extracting with ethyl acetate, drying with MgSO₄, and concentrating under vacuum

This procedure has been reported to yield Boc-D-Lys-OH as a white solid with yields of approximately 85% .

Stock Solution Preparation

For research applications, stock solutions of Boc-D-Lys-OH can be prepared at various concentrations. The following table provides guidance for preparing stock solutions of different concentrations using various amounts of the compound:

Table 3: Stock Solution Preparation Guide for Boc-D-Lys-OH

Stock Concentration1 mg5 mg10 mg
1 mM4.0601 mL20.3004 mL40.6009 mL
5 mM0.8120 mL4.0601 mL8.1202 mL
10 mM0.4060 mL2.0300 mL4.0601 mL

Table adapted from information provided by GlpBio

Applications in Peptide Chemistry and Biochemical Research

Peptide Synthesis

Boc-D-Lys-OH serves as a crucial building block in solid-phase peptide synthesis using the Boc protection strategy . The Boc protecting group at the α-amino position allows for selective reactions at the ε-amino group, enabling the construction of complex peptides with defined architectures. Its D-configuration is particularly valuable when synthesizing peptides with enhanced stability against enzymatic degradation or for creating peptides with unique conformational properties.

Biochemical Research Applications

In biochemical research, Boc-D-Lys-OH finds applications in:

  • Drug research: Used in the synthesis and study of peptide drugs or bioactive peptide derivatives

  • Peptide dendron synthesis: Employed in the creation of amphiphilic peptide dendron-jacketed polysaccharide polymers that can self-assemble into nanomaterials

  • Structure-activity relationship studies: The D-configuration provides insights into how stereochemistry affects biological activity

  • Protein-peptide interaction studies: Used to create peptide probes for studying protein binding sites and interactions

Research Findings

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